molecular formula C23H14Cl2N7Na3O11S2 B12755184 4-((4-((3-(4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid, sodium salt CAS No. 85959-08-6

4-((4-((3-(4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid, sodium salt

Cat. No.: B12755184
CAS No.: 85959-08-6
M. Wt: 768.4 g/mol
InChI Key: VKMVLEKLTORGGO-UHFFFAOYSA-K
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Description

4-((4-((3-(4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid, sodium salt is a complex organic compound It is characterized by its intricate structure, which includes multiple functional groups such as azo, sulfonyl, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps may include:

    Formation of the pyridazinone ring: This can be achieved through the reaction of appropriate precursors under specific conditions, such as heating with a suitable catalyst.

    Introduction of the propionyl group: This step involves the reaction of the pyridazinone intermediate with propionyl chloride in the presence of a base.

    Azo coupling reaction: The azo group is introduced through a diazotization reaction followed by coupling with an aromatic amine.

    Final assembly: The final compound is assembled through a series of condensation and coupling reactions, followed by purification steps.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the azo group or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or hydrazines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties or as a diagnostic agent.

    Industry: Used in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • **4-((4-((3-(4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid, potassium salt
  • **4-((4-((3-(4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid, calcium salt

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential applications. The presence of multiple sulfonyl and azo groups may confer unique chemical and physical properties, making it valuable for specific industrial or research purposes.

Properties

CAS No.

85959-08-6

Molecular Formula

C23H14Cl2N7Na3O11S2

Molecular Weight

768.4 g/mol

IUPAC Name

trisodium;4-[[4-[3-(4,5-dichloro-6-oxopyridazin-1-yl)propanoylamino]-2-sulfonatophenyl]diazenyl]-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazole-3-carboxylate

InChI

InChI=1S/C23H17Cl2N7O11S2.3Na/c24-14-10-26-31(21(34)18(14)25)8-7-17(33)27-11-1-6-15(16(9-11)45(41,42)43)28-29-19-20(23(36)37)30-32(22(19)35)12-2-4-13(5-3-12)44(38,39)40;;;/h1-6,9-10,19H,7-8H2,(H,27,33)(H,36,37)(H,38,39,40)(H,41,42,43);;;/q;3*+1/p-3

InChI Key

VKMVLEKLTORGGO-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(C(=N2)C(=O)[O-])N=NC3=C(C=C(C=C3)NC(=O)CCN4C(=O)C(=C(C=N4)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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